1,4-Dimethylpyrrolidin-2-one
Description
Historical Development and Discovery
The discovery of 1,4-dimethylpyrrolidin-2-one is rooted in the broader exploration of pyrrolidinone derivatives, which gained momentum in the mid-20th century with the commercialization of 2-pyrrolidone. While 2-pyrrolidone itself was first synthesized in the 1930s via ammonolysis of γ-butyrolactone, its N-alkylated derivatives, including this compound, emerged later as structurally modified analogs with tailored physicochemical properties. The compound was first reported in patent literature in the early 21st century, with BASF SE detailing synthetic methodologies for its production in 2011. Its development paralleled industrial demands for specialized solvents and intermediates in pharmaceutical and polymer chemistry, distinguishing it from simpler pyrrolidinones through its dual methyl substitution pattern.
Nomenclature and Classification within N-alkylpyrrolidines
This compound (CAS: 2555-04-6) belongs to the N-alkylpyrrolidine class, characterized by a five-membered lactam ring with nitrogen-bound alkyl groups. Its systematic IUPAC name, This compound , reflects the positions of the methyl substituents at the 1- and 4-positions of the pyrrolidinone backbone. The compound is classified under the broader category of γ-lactams due to its cyclic amide structure, sharing structural homology with 2-pyrrolidone but differing in alkylation patterns. Alternative nomenclature includes 1,4-dimethyl-2-pyrrolidone and N,N-dimethylpyrrolidinone, though these are non-IUPAC synonyms.
Structural Characterization and Relationship to Pyrrolidinone Family
The molecular structure of this compound features a γ-lactam ring system with methyl groups at the 1- (N-bound) and 4- (C-bound) positions. This substitution pattern induces steric and electronic effects that distinguish it from parent pyrrolidinones. Key structural attributes include:
- Ring conformation : The lactam ring adopts a non-planar envelope conformation, with the carbonyl group (C=O) at position 2 and methyl groups influencing torsional angles.
- Hydrogen-bonding capacity : Unlike 2-pyrrolidone, which exhibits strong hydrogen-bonding via its NH group, the N-methyl substitution in this compound reduces hydrogen-bond donor capacity, altering solubility and reactivity.
- Spectroscopic profiles : Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl groups (δ ~1.2–1.4 ppm for C4-CH₃ and δ ~2.8–3.0 ppm for N-CH₃) and carbonyl carbon (δ ~175 ppm in ¹³C NMR).
Significance in Organic Chemistry and Industry
This compound occupies a niche role in synthetic and industrial chemistry due to its unique solvent properties and synthetic versatility:
- Solvent applications : Its moderate polarity (logP ≈ 0.42) and high boiling point make it suitable for high-temperature reactions, particularly in polymer synthesis and catalysis. Unlike N-methyl-2-pyrrolidone (NMP), it offers reduced toxicity while maintaining comparable solvation power.
- Pharmaceutical intermediates : The compound serves as a precursor in the synthesis of bioactive molecules, including anticonvulsants and antimicrobial agents, where its lactam ring participates in cycloaddition and alkylation reactions.
- Polymer chemistry : Derivatives of this compound are employed in the production of polyvinylpyrrolidone (PVP) analogs, which find use in adhesives and coatings.
The compound’s industrial relevance is underscored by its inclusion in patents for green chemistry processes, where it acts as a recyclable solvent in cross-coupling reactions. Ongoing research explores its utility in asymmetric catalysis, leveraging its chiral centers for enantioselective transformations.
Properties
IUPAC Name |
1,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSSJSFXWMOTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560012 | |
| Record name | 1,4-Dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-04-6 | |
| Record name | 1,4-Dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the methylation of pyrrolidin-2-one (2-pyrrolidone) or its derivatives. The key step is the selective introduction of methyl groups at the nitrogen (N-1) and carbon-4 positions of the pyrrolidone ring. This can be achieved through alkylation reactions using methylating agents under controlled conditions.
Alkylation of Pyrrolidin-2-one
- Starting material: Pyrrolidin-2-one (2-pyrrolidone), a lactam derived from γ-butyrolactone.
- Methylation agents: Alkyl halides such as methyl iodide or dimethyl sulfate are commonly used to introduce methyl groups.
- Reaction conditions: Typically performed in the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the nitrogen and facilitate nucleophilic substitution.
- Selectivity: Sequential or simultaneous methylation can be controlled by stoichiometry and reaction time to obtain 1,4-dimethyl substitution.
This method is supported by the general chemistry of 2-pyrrolidone, which undergoes N-alkylation readily due to the nucleophilicity of the nitrogen atom. The carbon-4 methylation requires more specific conditions, often involving enolate chemistry or directed alkylation.
Alternative Synthetic Routes
- From substituted pyrrolidin-2-ones: Some patents and research articles describe the preparation of this compound by starting from 4-methylpyrrolidin-2-one or 4,4-dimethylpyrrolidin-2-one, followed by N-methylation.
- Donor–acceptor cyclopropane ring-opening: Advanced synthetic methods involve the ring-opening of donor–acceptor cyclopropanes with amines, followed by lactamization to form substituted pyrrolidin-2-ones. Although this method is more commonly applied to 1,5-substituted pyrrolidin-2-ones, it demonstrates the versatility of pyrrolidinone synthesis and could be adapted for 1,4-dimethyl derivatives.
Industrial Preparation
While specific industrial processes for this compound are less documented, the synthesis parallels that of 2-pyrrolidone derivatives:
- Ammonolysis of γ-butyrolactone: The industrial production of 2-pyrrolidone involves ammonolysis of γ-butyrolactone in liquid phase at elevated temperature and pressure. Subsequent methylation steps can yield methyl-substituted derivatives.
- Catalytic methylation: Catalysts such as Lewis acids or bases may be employed to improve selectivity and yield in methylation steps.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The methylation of 2-pyrrolidone is a well-established reaction, but selective methylation at both N-1 and C-4 positions requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- Industrial processes favor liquid-phase ammonolysis of γ-butyrolactone to produce 2-pyrrolidone with high purity (>99.5%), which can then be chemically modified to yield 1,4-dimethyl derivatives.
- Patents indicate that this compound is used as a key intermediate in kinase inhibitor synthesis, highlighting the importance of efficient preparation methods.
- Advanced synthetic routes involving donor–acceptor cyclopropanes provide novel pathways to substituted pyrrolidin-2-ones, potentially offering more versatile and selective synthesis options.
Chemical Reactions Analysis
1,4-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
1,4-Dimethylpyrrolidin-2-one has the molecular formula and a molecular weight of approximately 113.16 g/mol. Its structure features a five-membered ring containing nitrogen and carbon atoms, which contributes to its unique chemical reactivity and biological properties.
Organic Synthesis
This compound is widely used as a building block in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic substitutions
- Cyclization reactions
- Formation of heterocycles
These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial topoisomerases, essential enzymes for bacterial DNA replication. This activity suggests potential applications in developing new antibiotics .
- Anticancer Effects : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines at specific concentrations. For instance, significant reductions in cell viability were observed at concentrations around 50 μM .
Pharmaceutical Intermediate
In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various drugs. Its ability to form stable complexes with other drug molecules enhances its utility in drug formulation.
Data Tables
| Activity Type | Test Organism/Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Low nanomolar | Inhibition of DNA gyrase |
| Anticancer | Various cancer cell lines | 50 | Significant reduction in viability |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various derivatives of pyrrolidine compounds, including this compound. The results indicated that this compound exhibited potent dual inhibition of bacterial topoisomerases critical for bacterial DNA replication . This finding highlights its potential as a lead compound for developing novel antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
Another research effort focused on the compound's ability to inhibit the proliferation of specific cancer cell lines. At concentrations around 50 μM, significant reductions in cell viability were observed, suggesting its potential as an anticancer agent . This study underscores the importance of further exploring this compound's therapeutic applications.
Mechanism of Action
The mechanism of action of 1,4-Dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Boiling Point and Volatility
Solubility and Polarity
Stability and Reactivity
- This compound : Stable under ambient conditions but reacts with strong oxidizers to release flammable/toxic gases .
- (S)-1,4-Diphenylpyrrolidin-2-one : Aromatic substituents increase steric hindrance, reducing reactivity in nucleophilic substitutions .
Research Findings and Gaps
Biological Activity
1,4-Dimethylpyrrolidin-2-one (also known as N,N-Dimethyl-2-pyrrolidinone or DMP) is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C6H11NO
- Molar Mass : 113.16 g/mol
- Boiling Point : Approximately 95 °C at reduced pressure
- Flash Point : 85.2 °C
This compound is classified as a pyrrolidinone, characterized by a five-membered ring containing nitrogen and a carbonyl group. Its structural configuration allows for moderate solubility in water and stability under various conditions, making it suitable for use in chemical synthesis and biological research .
Neuropharmacological Applications
Research indicates that this compound exhibits considerable neuropharmacological activity. It has been investigated for its potential effects on the central nervous system (CNS), particularly in the context of:
- Anticonvulsant Properties : Studies have shown that derivatives of this compound may act as anticonvulsants, suggesting a role in managing seizure disorders. For instance, interactions with neurotransmitter receptors involved in excitatory and inhibitory signaling pathways have been noted .
- Analgesic Effects : The compound has also been evaluated for its analgesic properties, potentially offering therapeutic benefits for pain management through modulation of pain pathways .
The mechanism of action of this compound involves its interaction with specific receptors and enzymes related to neurotransmission. Notably:
- Binding Affinities : Interaction studies have demonstrated that the compound can bind to various neurotransmitter receptors, influencing their activity and modulating synaptic transmission .
- Enzyme Interaction : The compound is believed to interact with enzymes involved in metabolic pathways, which may contribute to its pharmacological effects .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Comparative Analysis with Related Compounds
The structural similarities between this compound and other pyrrolidine derivatives allow for a comparative analysis regarding their biological activities:
Q & A
Basic: What are the optimal conditions for synthesizing 1,4-Dimethylpyrrolidin-2-one in a laboratory setting?
Answer:
The compound is synthesized via a one-step N-methylation reaction using methyl ethyl ketone as a precursor. Key conditions include heating under controlled pressure (e.g., 15 Torr) to achieve a boiling point of 95°C, ensuring efficient reaction completion. Yield optimization requires stoichiometric control of reagents and inert atmosphere to prevent oxidation . For analogous pyrrolidinone derivatives, microwave-assisted synthesis (e.g., 150°C for 20 hours in DMF) has been employed to enhance reaction efficiency, suggesting potential adaptability for scaled-up protocols .
Basic: How does the polarity of this compound influence its solvent properties in organic synthesis?
Answer:
As a polar aprotic solvent, its high dielectric constant (evidenced by density: 0.973 g/cm³) enables solvation of ionic intermediates and stabilization of charged transition states. This property is critical in SN2 reactions or metal-catalyzed couplings, where polar solvents enhance reaction rates. Its low volatility (boiling point: 197.6°C at 760 mmHg) allows prolonged reflux conditions without significant solvent loss, making it suitable for high-temperature syntheses .
Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point discrepancies)?
Answer:
Discrepancies (e.g., 95°C at 15 Torr vs. 197.6°C at 760 mmHg) arise from measurement conditions. To resolve conflicts:
- Validate pressure and purity levels during experimentation.
- Cross-reference data using standardized methods (e.g., ASTM distillation protocols).
- Apply meta-analytical frameworks (e.g., Higgins’ I² statistic) to quantify heterogeneity across studies and identify outliers .
Advanced: How can the purity of this compound be assessed, and what analytical techniques detect trace impurities?
Answer:
Purity is quantified via:
- HPLC : Separates and quantifies impurities using reverse-phase columns (C18) with UV detection (λ = 210–254 nm).
- GC-MS : Identifies volatile byproducts (e.g., methyl ethyl ketone residues) with electron ionization.
- NMR : Detects structural anomalies (e.g., incomplete methylation) via ¹H/¹³C spectral shifts.
Pharmaceutical-grade reference standards (e.g., EP/BP guidelines) ensure method validation .
Basic: What are the key considerations for ensuring the stability of this compound during long-term storage?
Answer:
Stability is maintained by:
- Storing in amber glass containers under nitrogen to prevent oxidation.
- Avoiding exposure to strong oxidizers (e.g., HNO₃) and acidic conditions, which may degrade the compound.
- Monitoring via periodic Karl Fischer titration to detect moisture ingress, which alters solvent efficacy .
Advanced: What mechanistic insights explain its role as a solvent in facilitating specific reaction pathways?
Answer:
Its polar aprotic nature stabilizes carbocation intermediates in Friedel-Crafts alkylation and enhances nucleophilicity in SNAr reactions. Computational studies (e.g., DFT) predict solvation effects on transition-state geometries, enabling rational solvent selection for novel syntheses. Experimental data from analogous systems (e.g., DMF-mediated cycloadditions) support these insights .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to mitigate vapor exposure (vapor pressure: 0.376 mmHg at 25°C).
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid before disposal .
Advanced: How can computational methods predict its reactivity in novel synthetic routes?
Answer:
- DFT Calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics : Simulate solvation shells to optimize solvent-substrate interactions.
- Crystallographic Data : Compare with structurally similar compounds (e.g., pyrrolidine-2,3-diones) to infer reactivity patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
